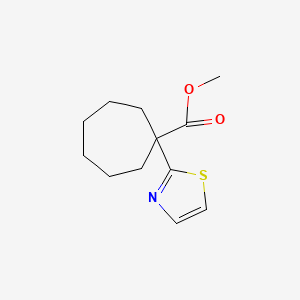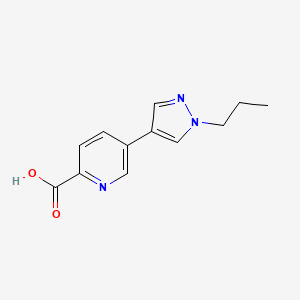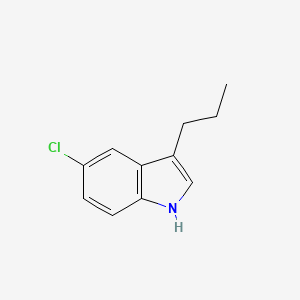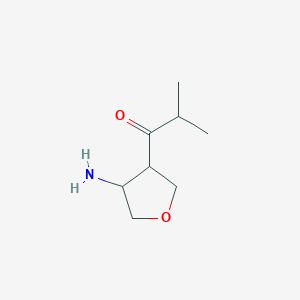![molecular formula C9H13N3O B13198035 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines These compounds are characterized by a fused ring system containing both pyridine and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of appropriate pyridine and pyrazine precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in such heterocyclic systems . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Solvothermal methods and the use of metal-organic frameworks (MOFs) have also been explored for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may participate in proton-coupled electron transfer (PCET) processes, which are crucial for various biochemical reactions . The compound’s ability to form hydrogen bonds and interact with electron-rich systems contributes to its reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Another diazine compound with a similar structure but different nitrogen positioning.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrazine: A simpler structure with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3O/c1-13-6-7-5-11-8-3-2-4-10-9(8)12-7/h2-4,7,11H,5-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
JUFYWMJKAPKFRS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CNC2=C(N1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




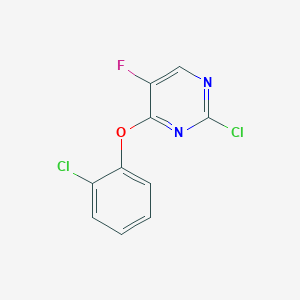
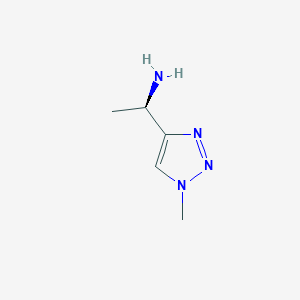
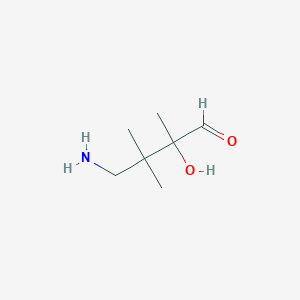


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
